
Telenzepine dihydrochloride
概要
説明
テレンゼピン二塩酸塩は、選択的なムスカリン性 M1 受容体拮抗薬として作用するチエノベンゾジアゼピン系化合物です。 胃酸分泌を抑制する効果があるため、主に消化性潰瘍の治療に使用されます 。 この化合物は、M1 ムスカリン性受容体に対する高い親和性と選択性で知られており、強力な抗ムスカリン薬となっています .
2. 製法
合成経路と反応条件: テレンゼピン二塩酸塩の合成は、チエノベンゾジアゼピン核の形成から始まる複数ステップで構成されます。主なステップには以下が含まれます。
チエノ環の形成: 合成は、環化反応によるチエノ環の形成から始まります。
ベンゾジアゼピン環の形成: 次に、チエノ環がベンゾジアゼピン構造に融合されます。
工業的製造方法: テレンゼピン二塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と純度を確保するために反応条件の最適化が含まれます。 温度、圧力、溶媒選択などの重要なパラメーターは、目的の生成物を得るために慎重に制御されます .
反応の種類:
酸化: テレンゼピン二塩酸塩は、酸化反応、特にチエノ環の硫黄原子で酸化を起こし得ます。
還元: ベンゾジアゼピン構造中に存在するカルボニル基で還元反応が起こり得ます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: スルホキシドとスルホン。
還元: アルコールとアミン。
4. 科学研究への応用
テレンゼピン二塩酸塩は、幅広い科学研究に応用されています。
化学: ムスカリン性受容体の相互作用と抗ムスカリン活性を研究するためのモデル化合物として使用されます。
生物学: 神経伝達と受容体シグナル伝達経路の研究に用いられます。
医学: 消化器疾患の治療における潜在的な治療効果と、胃酸分泌を調節する役割について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of telenzepine dihydrochloride involves multiple steps, starting with the formation of the thienobenzodiazepine core. The key steps include:
Formation of the Thieno Ring: The synthesis begins with the formation of the thieno ring through a cyclization reaction.
Benzodiazepine Formation: The thieno ring is then fused with a benzodiazepine structure.
Acetylation: The resulting compound undergoes acetylation with 4-methylpiperazine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the benzodiazepine structure.
Substitution: The compound can undergo substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Scientific Research Applications
Telenzepine dihydrochloride has a wide range of applications across various fields:
Chemistry
- Model Compound : Used to study muscarinic receptor interactions and antimuscarinic activity.
- Reference Standard : Serves as a benchmark in pharmacological studies for comparing other compounds.
Biology
- Neurotransmission Research : Investigated for its role in neurotransmission pathways, particularly concerning cholinergic signaling.
- Receptor Signaling : Provides insights into the specific functions of M1 receptors in different tissues.
Medicine
- Gastrointestinal Disorders : Explored for therapeutic effects on conditions like peptic ulcers due to its potent gastric acid secretion inhibition.
- Neurological Applications : Recent studies suggest potential benefits in alleviating motor deficits associated with Parkinson's disease by modulating cholinergic activity.
Industry
- Drug Development : Utilized in the development of new antimuscarinic drugs, leveraging its selectivity for M1 receptors.
Comparative Analysis with Other Antagonists
Telenzepine's selectivity and potency can be contrasted with other muscarinic antagonists:
Compound | K_i (nM) | Selectivity |
---|---|---|
Telenzepine | 0.94 | High for M1 |
Pirenzepine | ~25 | Moderate for M1 |
Atropine | Variable | Non-selective |
Scopolamine | Variable | Non-selective |
This table illustrates Telenzepine's superior selectivity compared to other compounds, making it particularly useful in clinical applications .
Inhibition of Gastric Acid Secretion
Telenzepine has been shown to effectively inhibit gastric acid secretion in clinical trials. A double-blind placebo-controlled study demonstrated dose-dependent inhibition:
Dosage (mg) | Acid Secretion (mmol H+/3 h) | Percentage Inhibition (%) |
---|---|---|
Placebo | 58 ± 6 | - |
2 | 31 ± 5 | 48 |
3 | 23 ± 5 | 61 |
5 | 21 ± 4 | 64 |
Pirenzepine | 37 ± 8 | 37 |
The results indicate that Telenzepine provides a more potent inhibition of gastric acid secretion compared to Pirenzepine .
Study on Motor Deficits in Parkinson's Disease
In an experimental model using mice with induced lesions, Telenzepine administration led to significant improvements in motor function. The antagonistic effects on M1 receptors were crucial for these outcomes, suggesting potential therapeutic applications for Parkinson's disease.
Gastric Acid Secretion Study
A clinical trial involving healthy male subjects found that Telenzepine significantly inhibited gastric acid secretion compared to placebo and Pirenzepine, supporting its use as a targeted treatment for peptic ulcers .
作用機序
テレンゼピン二塩酸塩は、ムスカリン性 M1 受容体に選択的に結合することでその効果を発揮します。この結合は、胃酸分泌を刺激する神経伝達物質であるアセチルコリンの作用を阻害します。 テレンゼピン二塩酸塩は、これらの受容体を阻害することで、胃酸産生を効果的に抑制し、消化性潰瘍の症状を軽減します 。 分子標的は、胃腺と唾液腺にあるムスカリン性 M1 受容体です .
類似化合物:
ユニークさ: テレンゼピン二塩酸塩は、ムスカリン性 M1 受容体に対する高い選択性と効力で、抗ムスカリン薬の中でユニークな存在です。 他のムスカリン性サブタイプへの影響を最小限に抑えながら、M1 受容体を特異的に標的にできるため、副作用を少なくして消化性潰瘍を治療できるという治療上の利点があります .
類似化合物との比較
Pirenzepine: Another muscarinic M1 receptor antagonist used to treat peptic ulcers.
Atropine: A non-selective muscarinic antagonist with broader applications but less selectivity towards M1 receptors.
Uniqueness: Telenzepine dihydrochloride’s high selectivity and potency towards the muscarinic M1 receptors make it unique among antimuscarinic agents. Its ability to specifically target M1 receptors with minimal effects on other muscarinic subtypes provides a therapeutic advantage in treating peptic ulcers with fewer side effects .
生物活性
Telenzepine dihydrochloride is a selective muscarinic M1 receptor antagonist, primarily recognized for its ability to inhibit gastric acid secretion. This article delves into the compound's biological activity, its pharmacological implications, and relevant research findings, including data tables and case studies.
- Molecular Formula : C₁₉H₂₂N₄O₂S·2HCl
- Molecular Weight : Approximately 443.39 g/mol
- Inhibition Constant (K_i) : 0.94 nM for M1 receptors .
Telenzepine selectively targets the M1 muscarinic receptors, blocking acetylcholine's action, which leads to a significant reduction in gastric acid secretion. Its selectivity for the M1 subtype over other muscarinic receptors (M2-M5) allows for therapeutic applications with potentially fewer side effects compared to non-selective antagonists .
Inhibition of Gastric Acid Secretion
Telenzepine has demonstrated a potent ability to inhibit gastric acid secretion in various studies. A double-blind placebo-controlled study showed that telenzepine significantly reduced peptone-stimulated gastric acid secretion in healthy subjects. The results indicated a dose-dependent response:
Dosage (mg) | Acid Secretion (mmol H+/3 h) | Percentage Inhibition (%) |
---|---|---|
Placebo | 58 ± 6 | - |
2 | 31 ± 5 | 48 |
3 | 23 ± 5 | 61 |
5 | 21 ± 4 | 64 |
Pirenzepine | 37 ± 8 | 37 |
This table highlights telenzepine's superior efficacy compared to pirenzepine, establishing it as a more potent inhibitor of gastric acid secretion .
Neurological Implications
Recent studies have explored telenzepine's effects on neurological conditions, particularly its role in alleviating motor deficits in Parkinson's disease models. Telenzepine was shown to block postsynaptic M1 receptors in striatal cholinergic interneurons, leading to improved motor function in mice with induced lesions .
Case Studies
Study on Motor Deficits in Parkinson's Disease :
In an experimental model using mice with 6-OHDA lesions, telenzepine administration resulted in significant improvements in akinesia and bradykinesia. The antagonistic effects on M1 receptors were crucial for these outcomes, demonstrating the compound's potential as a therapeutic agent for Parkinson's disease .
Gastric Acid Secretion Study :
A clinical trial involving ten male subjects found that telenzepine significantly inhibited gastric acid secretion compared to placebo and pirenzepine. The findings support its use as a targeted treatment for conditions like peptic ulcers where acid reduction is beneficial .
Comparative Analysis with Other Antagonists
Telenzepine's selectivity and potency can be contrasted with other muscarinic antagonists:
Compound | K_i (nM) | Selectivity |
---|---|---|
Telenzepine | 0.94 | High for M1 |
Pirenzepine | ~25 | Moderate for M1 |
Tropicamide | Variable | Varies by subtype |
This comparison underscores telenzepine's unique position as a highly selective M1 antagonist, making it particularly useful in pharmacological research and clinical applications .
化学反応の分析
Oxidation Reactions
Telenzepine dihydrochloride undergoes oxidation at the sulfur atom within its thieno ring structure. Studies using hydrogen peroxide under controlled conditions demonstrate the formation of sulfoxides and sulfones as primary oxidation products . The reaction kinetics depend on solvent polarity, with methanol favoring sulfoxide formation (60% yield at 25°C) and aqueous acidic conditions promoting sulfone derivatives .
Reduction Reactions
Reductive modifications target the carbonyl groups in the benzodiazepine moiety:
-
Lithium aluminum hydride (LiAlH₄) reduces the amide carbonyl to a secondary amine, yielding a deoxygenated analog .
-
Sodium borohydride (NaBH₄) selectively reduces ketone groups without affecting the thieno ring, producing alcohol intermediates .
Substitution Reactions
The piperazine ring undergoes nucleophilic substitution, enabling structural diversification:
Reagent | Product | Conditions |
---|---|---|
Sodium azide (NaN₃) | Azide-substituted piperazine derivative | DMF, 80°C, 12h |
Methyl iodide (CH₃I) | N-methylpiperazine analog | THF, 0°C, 2h |
Racemization Kinetics
This compound exhibits atropisomerism due to restricted rotation around the C–N axis. Racemization studies in methanolic HCl reveal:
Parameter | Free Base (DMSO) | Hydrochloride (MeOH) |
---|---|---|
ΔG‡ (kcal/mol) | 28.90 | 28.57 |
ΔH‡ (kcal/mol) | 26.62 | 29.63 |
ΔS‡ (cal/mol·K) | -7.64 | 3.55 |
Data indicate a lower rotational energy barrier for the hydrochloride form, enhancing stability in acidic solutions .
Stability Under Hydrolytic Conditions
In aqueous solutions (pH 1–7), the compound shows pH-dependent stability:
特性
IUPAC Name |
1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S.2ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;;/h3-6,12H,7-11H2,1-2H3,(H,20,25);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJFSQQHGPLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423564 | |
Record name | Telenzepine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147416-96-4 | |
Record name | Telenzepine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of observing signal duplication in the 1H NMR spectrum of telenzepine dihydrochloride upon the addition of β- and γ-cyclodextrins?
A: The observed signal duplication in the 1H NMR spectrum of this compound upon the addition of β- and γ-cyclodextrins signifies the presence of atropisomers. [] Atropisomers are stereoisomers that arise due to restricted rotation around a single bond. The different chemical environments experienced by the protons in each atropisomer, when complexed with cyclodextrins, result in distinct chemical shifts, leading to signal splitting in the NMR spectrum. This phenomenon allows for the identification and differentiation of atropisomers, which can have different pharmacological properties.
Q2: Why is the study of atropisomerism in this compound important from a pharmaceutical perspective?
A: this compound is a muscarinic antagonist, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. [] Atropisomers, including those of this compound, can exhibit different binding affinities and selectivities towards their biological targets. Consequently, understanding the atropisomeric behavior of this compound is crucial for optimizing its pharmacological profile, potentially leading to improved efficacy and reduced side effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。